molecular formula C27H27FN8O3.2HCl B1191908 BMS 599626 dihydrochloride

BMS 599626 dihydrochloride

カタログ番号 B1191908
分子量: 603.48
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potent and selective EGFR and ErbB2 inhibitor (IC50 values are 22 nM and 32 nM respectively). Also inhibits HER4 (IC50 = 190 nM). Inhibits EGFR and ErbB2 with 100-fold greater potency than MEK and Lck. Antiproliferative agent in vitro and anti-tumorigenic agent in vivo. Orally bioavailable.

科学的研究の応用

Preclinical Antitumor Activity

  • BMS 599626 dihydrochloride has been shown to have significant preclinical antitumor activity. It inhibits HER1 and HER2 kinases selectively, which are critical in the growth of certain tumor cells. This inhibitor effectively abrogates HER1 and HER2 signaling and inhibits the proliferation of tumor cells dependent on these receptors. The studies demonstrated that this compound had antitumor activity in models that overexpress HER1 and HER2, suggesting its potential for clinical development in cancer treatment (Wong et al., 2006).

Radiosensitivity Enhancement

  • Research has indicated that this compound can augment the radiosensitivity of certain cancer cells. Specifically, it has been found to enhance the radiosensitivity of human head and neck squamous cell carcinoma cell lines by increasing radiation-induced apoptosis and inhibiting DNA repair. This suggests its potential use in combination with radiotherapy for treating cancers (Torres et al., 2007).

Phase I Clinical Trials

  • Phase I clinical trials have been conducted to study the safety, tolerability, and recommended dose of this compound. It was found to be generally well tolerated with manageable toxic effects, and disease stabilization was observed across various tumor types. These trials provided valuable information for further clinical development of this compound (Soria et al., 2012).

Inhibition of ABCG2-Mediated Drug Resistance

  • This compound has also been shown to antagonize ABCG2-mediated drug resistance. ABCG2 is an ATP-binding cassette transporter that can contribute to multidrug resistance in cancer cells. BMS 599626 was found to inhibit the function of ABCG2, thereby potentially increasing the efficacy of chemotherapeutic drugs in cancer cells overexpressing this transporter (Ashar et al., 2020).

特性

分子式

C27H27FN8O3.2HCl

分子量

603.48

SMILES

CC(C(/N=C(OC[C@]1([H])COCCN1)O)=CN2NC=N/3)=C2C3=NC4=CC=C5C(C=NN5CC6=CC(F)=CC=C6)=C4.Cl.Cl

同義語

(3S)-3-Morpholinylmethyl-[4-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]-carbamate dihydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS 599626 dihydrochloride
Reactant of Route 2
BMS 599626 dihydrochloride
Reactant of Route 3
BMS 599626 dihydrochloride
Reactant of Route 4
Reactant of Route 4
BMS 599626 dihydrochloride
Reactant of Route 5
BMS 599626 dihydrochloride
Reactant of Route 6
BMS 599626 dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。